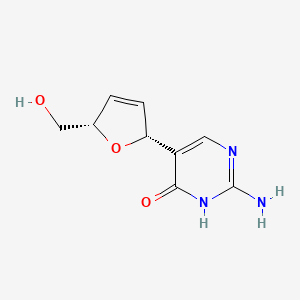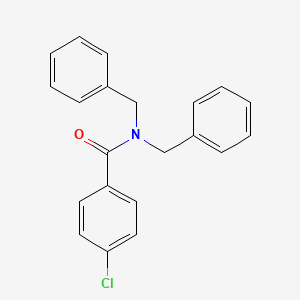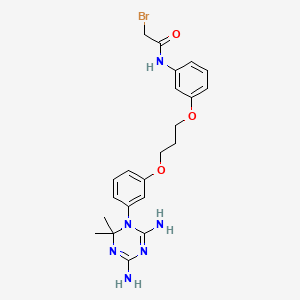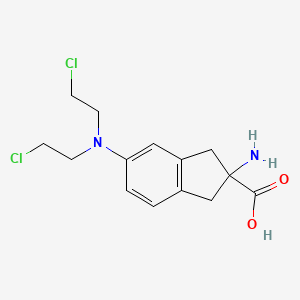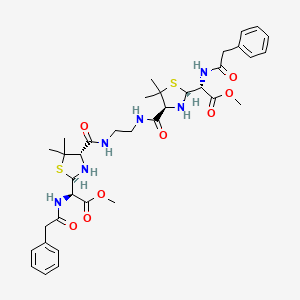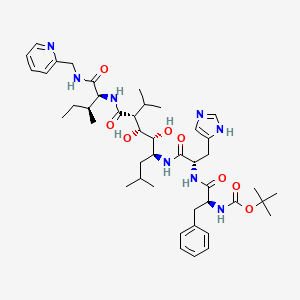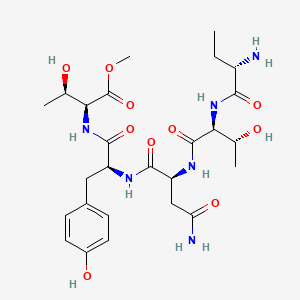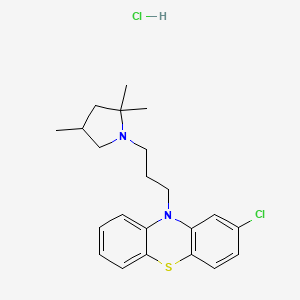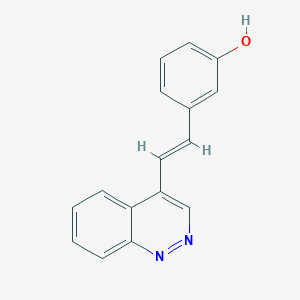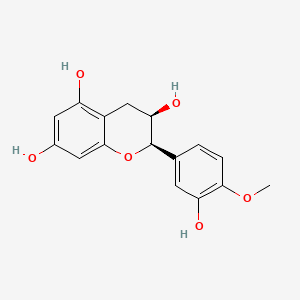
4'-O-Methyl-(-)-epicatechin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-O-Methyl-(-)-epicatechin is a naturally occurring flavonoid, a type of compound widely found in various plants. It is a derivative of epicatechin, which is known for its antioxidant properties. This compound has garnered significant interest due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methyl-(-)-epicatechin typically involves the methylation of epicatechin. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of 4’-O-Methyl-(-)-epicatechin can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that can produce the compound from simpler precursors. Enzymatic methods are also employed, where specific enzymes catalyze the methylation of epicatechin.
Chemical Reactions Analysis
Types of Reactions: 4’-O-Methyl-(-)-epicatechin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to its corresponding dihydro derivative.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Methyl iodide and potassium carbonate are used for methylation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Methylated derivatives, such as 4’-O-Methyl-(-)-epicatechin.
Scientific Research Applications
4’-O-Methyl-(-)-epicatechin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Research has shown potential benefits in cardiovascular health, neuroprotection, and anti-inflammatory effects.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 4’-O-Methyl-(-)-epicatechin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: The compound can modulate the activity of enzymes involved in oxidative stress and inflammation.
Signal Transduction: It influences signaling pathways related to cell survival, apoptosis, and inflammation.
Comparison with Similar Compounds
4’-O-Methyl-(-)-epicatechin is unique compared to other similar compounds due to its specific methylation pattern, which enhances its stability and bioavailability. Similar compounds include:
Epicatechin: The parent compound, known for its antioxidant properties.
Catechin: Another flavonoid with similar health benefits but different structural features.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory properties.
Properties
CAS No. |
97914-20-0 |
|---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C16H16O6/c1-21-14-3-2-8(4-12(14)19)16-13(20)7-10-11(18)5-9(17)6-15(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16-/m1/s1 |
InChI Key |
ZHDMPVIDHWJGTN-CZUORRHYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
